molecular formula C9H11BrN2O6 B041414 5-Bromouridine CAS No. 957-75-5

5-Bromouridine

Katalognummer: B041414
CAS-Nummer: 957-75-5
Molekulargewicht: 323.10 g/mol
InChI-Schlüssel: AGFIRQJZCNVMCW-UAKXSSHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Bromouridine (BrU) is a brominated analog of uridine, where a bromine atom replaces the hydrogen at the C5 position of the uracil base. It is widely used in molecular biology for its unique properties, including:

  • RNA Labeling: BrU is incorporated into newly synthesized RNA during transcription, enabling pulse-chase studies to measure RNA synthesis and decay rates .
  • Structural Studies: The bromine atom acts as an anomalous scatterer, facilitating crystal structure determination of RNA via X-ray diffraction .
  • Photoreactivity: UV irradiation induces crosslinking between BrU-labeled RNA and interacting proteins, aiding in RNA-protein interaction mapping .
  • Cytotoxicity: BrU induces apoptosis in cancer cells (e.g., HL-60 and MOLT-4) and halts the cell cycle at the S phase .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Bromouridin kann durch Bromierung von Uridin synthetisiert werden. Der Prozess beinhaltet die Reaktion von Uridin mit Brom in Gegenwart eines geeigneten Lösungsmittels. Die Reaktion erfolgt typischerweise bei Raumtemperatur und führt zur Substitution eines Wasserstoffatoms am fünften Kohlenstoffatom von Uridin durch ein Bromatom .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5-Bromouridin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird in der Regel durch Kristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Bromouridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

    Substitution: Verschiedene substituierte Uridin-Derivate.

    Oxidation: Oxidierte Uridin-Produkte.

    Reduktion: Reduzierte Uridin-Derivate.

Wissenschaftliche Forschungsanwendungen

RNA Synthesis and Labeling

One of the primary applications of 5-bromouridine is in the labeling of newly synthesized RNA. By incorporating BrU into RNA transcripts during synthesis, researchers can trace and quantify changes in RNA levels.

  • Methodology : In a typical experiment, cells are treated with BrU, which gets incorporated into the newly synthesized RNA. Subsequent steps involve extracting the RNA and performing immunoprecipitation using antibodies specific to BrU-labeled RNA. This method allows for the measurement of RNA synthesis rates and the identification of newly synthesized transcripts .
  • Case Study : A study demonstrated the effectiveness of BrU labeling in investigating Epstein-Barr virus (EBV) early lytic transcripts. The incorporation of BrU facilitated the identification and quantification of these transcripts, providing insights into viral gene expression dynamics .

Oligonucleotide Synthesis

This compound is also utilized in the synthesis of modified oligonucleotides. The presence of bromine enhances the stability and binding properties of these nucleotides.

  • Synthesis Process : A straightforward polycondensation method has been developed for synthesizing this compound oligonucleotides using tri(imidazol-1-yl)phosphine as a coupling agent. This method allows for the efficient formation of oligonucleotides with high yields .
  • Applications : These modified oligonucleotides are valuable tools for studying RNA interactions, stability, and structural properties. They can be used in various assays to investigate the effects of bromination on nucleic acid behavior.

Transcriptome Stability Profiling

Recent advancements have seen this compound employed in transcriptome-wide studies to profile RNA stability across different conditions.

  • BRIC-seq Technique : The use of 5'-bromouridine immunoprecipitation coupled with sequencing (BRIC-seq) has allowed researchers to obtain comprehensive stability profiles for RNAs within cells. This technique revealed critical insights into gene regulation mechanisms, particularly in cancer research where understanding transcript stability can inform therapeutic strategies .

Photochemical Studies

This compound's photochemical properties have been exploited to study RNA-protein interactions under UV light.

  • Crosslinking Studies : Research has shown that UV-induced crosslinking between BrU-incorporated RNA and proteins can be effectively monitored using mass spectrometry techniques. This application aids in elucidating the roles of specific proteins in RNA metabolism and function .

Wirkmechanismus

5-Bromouridine exerts its effects by being incorporated into RNA in place of uridine. This incorporation can lead to base substitutions during RNA synthesis, causing mutations. The compound can also interfere with RNA splicing and stability, affecting gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Compound Structure Key Features Applications Limitations
5-Bromouridine Uridine with C5-Br - RNA-specific labeling
- Low toxicity
- Photocrosslinking
RNA synthesis tracking, structural studies, RNA-protein interaction assays Limited antiviral efficacy (EC50 >100 μM for SARS-CoV-2)
5-Bromouracil Uracil with C5-Br - DNA/RNA incorporation
- Mutagenic properties
Antimetabolite in cancer/antiviral research High cytotoxicity; nonspecific incorporation into DNA/RNA
Bromodeoxyuridine (BrdU) Deoxyuridine with C5-Br - DNA-specific labeling
- Cell proliferation marker
Cell cycle analysis, DNA replication studies Not suitable for RNA studies; potential DNA damage

Functional Analogs in RNA Labeling

Compound Mechanism Advantages Disadvantages References
This compound Incorporated into RNA during transcription - Low toxicity
- Compatible with immunoprecipitation and sequencing
- Short labeling time (1 h) to avoid degradation interference
5-Ethynyluridine (5-EU) Alkyne tag for click chemistry - High sensitivity
- Compatible with fluorescence detection
- Higher toxicity than BrU
4-Thiouridine (4-TU) Thiol-modified RNA for biotinylation - Efficient RNA capture
- Suitable for long-term labeling
- Requires cell permeabilization for delivery

Antiviral and Therapeutic Candidates

  • control EC50 ~5 μM for N4-hydroxycytidine) . Structural modifications (e.g., adding functional groups to the ribose or base) are needed to enhance efficacy.
  • 5-Bromo-4-thiouracil Derivatives : BrSdU (5-bromo-4-thio-2'-deoxyuridine) lacks radiosensitizing properties due to high kinetic barriers for electron-induced decomposition, unlike its iodine counterpart ISdU .

Electrophilic and Electron Transfer Properties

  • BrU serves as an electron acceptor in DNA charge transfer studies, enabling probing of electron migration mechanisms .
  • Hypobromous acid (HOBr) reacts with BrU via electrophilic substitution, highlighting bromine's role in redox reactions .

Key Research Findings

  • RNA Dynamics: BrU labeling revealed SETD2 knockout cells exhibit reduced transcription efficiency, linking histone methylation (H3K36me3) to transcriptional regulation .
  • Mitochondrial RNA : BrU labeling visualized mitochondrial RNA granules, aiding studies of organelle-specific RNA synthesis .
  • Crosslinking Specificity : BrU crosslinks to tyrosine residues in proteins (e.g., bacteriophage coat protein), providing precise RNA-protein interaction maps .

Biologische Aktivität

5-Bromouridine (BrU) is a synthetic analog of uridine, primarily utilized in molecular biology to study RNA synthesis and regulation. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and implications in various biological contexts.

This compound is characterized by the substitution of a bromine atom at the 5-position of the uracil ring. This modification enhances its stability and incorporation into RNA, allowing researchers to trace RNA synthesis effectively. The compound can be incorporated into RNA during transcription, enabling the study of newly synthesized RNA without significantly affecting cell viability.

Mechanism of Action:

  • Incorporation into RNA: BrU is incorporated into RNA during transcription, where it can replace uridine.
  • Immunoprecipitation: The incorporation allows for selective isolation of BrU-labeled RNA using anti-BrU antibodies, facilitating the analysis of RNA synthesis rates and dynamics.

Applications in Research

This compound has been extensively employed in various studies to investigate RNA dynamics:

  • RNA Synthesis Measurement:
    • A study demonstrated that BrU labeling could measure RNA production over short time frames (e.g., 1 hour), providing insights into transcriptional regulation under different conditions .
  • Case Study: PLK-2 Inhibition:
    • Research involving HEK293T cells showed that inhibition of Polo-like kinase 2 (PLK-2) led to increased α-synuclein mRNA levels, indicating enhanced transcription rates as measured by BrU incorporation .
  • Ribozyme Evolution:
    • In vitro evolution studies revealed that replacing uridine with BrU in the Tetrahymena group I ribozyme resulted in a 13-fold reduction in catalytic activity, highlighting how BrU can affect ribozyme function and stability .

Comparative Stability and Interactions

The stability of this compound-modified oligonucleotides has been compared with standard uridine oligonucleotides. The presence of bromine enhances hydrogen bonding interactions with adenine, resulting in more stable complexes. This property is crucial for understanding how modified nucleotides can influence nucleic acid interactions and stability under physiological conditions .

Research Findings Summary

Study FocusKey Findings
RNA Synthesis MeasurementBrU allows measurement of RNA production with minimal effects on cell viability .
PLK-2 InhibitionIncreased α-synuclein mRNA synthesis observed upon PLK-2 inhibition using BrU labeling .
Ribozyme ActivityReplacement of uridine with BrU reduces ribozyme activity significantly .
Oligonucleotide StabilityThis compound-modified oligonucleotides exhibit enhanced stability due to stronger interactions .

Q & A

Basic Research Questions

Q. What is the principle behind using 5-Bromouridine (BrU) to study RNA synthesis dynamics?

BrU, a uridine analog, is incorporated into newly transcribed RNA during cellular RNA synthesis. Its detection via anti-BrU antibodies enables isolation of nascent RNA, allowing researchers to measure transcriptional activity within short timeframes (e.g., 1 hour). This avoids the cytotoxicity associated with transcriptional inhibitors like actinomycin D .

Q. How is BrU-labeled RNA detected in cell culture experiments?

BrU-labeled RNA is immunoprecipitated (IP) using anti-BrU antibody-coated magnetic beads. Validation steps include quantifying BrU incorporation via dot blot or ELISA and normalizing IP RNA to input RNA to account for variability. Specificity is confirmed by minimal background IP (e.g., 0.002% non-specific binding in control samples) .

Q. What is the standard protocol for BrU labeling in RNA synthesis studies?

Cells are incubated with BrU (typically 2 mM) for 1 hour, followed by RNA extraction and IP. Key steps include:

  • Denaturation of RNA at 80°C to expose BrU epitopes.
  • Incubation with anti-BrU beads and stringent washing to reduce non-specific binding.
  • Phenol-chloroform extraction to purify RNA for downstream analysis (RT-qPCR or sequencing) .

Advanced Research Questions

Q. How can BrU labeling time be optimized to balance RNA synthesis detection and degradation interference?

While 1-hour labeling is standard, rapidly degraded RNAs (half-lives <1 hour) require shorter durations (e.g., 30 minutes). For stable RNAs (half-lives >6 hours), longer labeling (up to 4 hours) improves signal-to-noise ratios. Pilot experiments using RNA decay inhibitors (e.g., actinomycin D) or parallel decay rate measurements are recommended to tailor labeling times .

Q. How can discrepancies between BrU-IP data and steady-state RNA measurements be resolved?

Discrepancies arise when changes in total RNA levels are driven by altered degradation rather than synthesis. Combine BrU-IP with RNA decay assays (e.g., transcriptional arrest using α-amanitin) to decouple synthesis and stability contributions. A synthesis-only change confirms transcriptional regulation, while matching decay rates suggest post-transcriptional effects .

Q. What are the advantages of BrU over transcriptional inhibitors like actinomycin D?

BrU minimally disrupts cell physiology during short labeling periods, unlike actinomycin D, which induces apoptosis and globally inhibits transcription. BrU-IP also allows simultaneous measurement of synthesis and decay, whereas inhibitors only assess decay .

Q. How does RNA degradation during BrU labeling affect data interpretation?

Degradation during labeling reduces detectable BrU-RNA, particularly for unstable transcripts. Mitigate this by:

  • Validating RNA integrity post-labeling (e.g., Bioanalyzer).
  • Using shorter labeling times or combining with decay rate models.
  • Cross-referencing with orthogonal methods (e.g., 4-thiouridine labeling) .

Q. How can BrU-IP be integrated with next-generation sequencing for transcriptome-wide analysis?

After BrU-IP, purified RNA is converted into cDNA libraries for sequencing. Normalize sequencing counts to input RNA and use spike-in controls to correct for IP efficiency. This approach identifies transcriptionally regulated genes under specific conditions (e.g., drug treatments) .

Q. What are the limitations of BrU labeling in detecting slowly synthesized RNAs?

Low-abundance RNAs (e.g., long non-coding RNAs) may fall below detection thresholds. Increase sensitivity by:

  • Scaling up cell numbers or RNA input (≥40 µg per IP).
  • Prolonging labeling times (with degradation controls).
  • Using amplification strategies (e.g., SMART-Seq) .

Q. How can BrU’s photoreactive properties be exploited to study RNA-protein interactions?

UV irradiation crosslinks BrU-labeled RNA to bound proteins, enabling identification of RNA-binding proteins via mass spectrometry or Western blot. This method is particularly useful for mapping transient interactions in dynamic processes like splicing .

Q. Methodological Considerations

  • Validation of BrU Incorporation : Pre-test BrU uptake in new cell lines using anti-BrU dot blots .
  • Data Normalization : Normalize BrU-IP RNA to input RNA and include no-BrU controls to account for background .
  • Ethical and Safety Notes : Handle phenol/chloroform in fume hoods, and avoid prolonged BrU exposure (>4 hours) to minimize cytotoxicity .

Eigenschaften

IUPAC Name

5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFIRQJZCNVMCW-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317210
Record name 5-Bromouridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957-75-5
Record name 5-Bromouridine
Source CAS Common Chemistry
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Record name 5-Bromouridine
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Record name 5-Bromouridine
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Record name 5-bromouridine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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